Cas no 2185-07-1 (Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate)

Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate structure
2185-07-1 structure
Product name:Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
CAS No:2185-07-1
MF:C11H12N2O6
MW:268.222783088684
CID:1409221
PubChem ID:44558844

Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
    • 4-nitrophenyl (ethoxycarbonyl)methylcarbamate
    • N-&lt
    • (p-Nitrophenyl)-oxycarbonyl&gt
    • -glycin-aethylester
    • Ethyl-p-nitrophenoxycarbonyl-glycinat
    • SBB068906
    • 2-[[(4-nitrophenoxy)-oxomethyl]amino]acetic acid ethyl ester
    • N-(p-Nitrophenoxycarbonyl)-glycinethylester
    • S01-0603
    • A815699
    • ethyl 2-[(4-nitrophenoxy)carbonylamino]ethanoate
    • Aethyl 2-&lt
    • carbo-4-nitro-phenoxyamino&gt
    • -acetat
    • N-(p-Nitrophenoxy-carbonyl)-glycinaethylester
    • Aethyl 2-< carbo-4-nitro-phenoxyamino> -acetat
    • N-(p-Nitrophenoxy-carbonyl)-glycinaeth
    • N-< (p-Nitrophenyl)-oxycarbonyl> -glycin-aethylester
    • Ethyl N-[(4-nitrophenoxy)carbonyl]glycinate
    • 2185-07-1
    • AKOS015916859
    • DTXSID40659475
    • Ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate
    • Inchi: InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
    • InChI Key: YOMFKTQKPPEDRZ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 268.06953611g/mol
  • Monoisotopic Mass: 268.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 110Ų

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